4-hydroxysphinganine (C17 base)
Overview
Description
“(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol” is a chemical compound with the molecular formula C18H39NO3 . It is a type of ceramide, which are a family of waxy lipid molecules. Ceramides are composed of a sphingosine and a fatty acid .
Molecular Structure Analysis
The molecular structure of “(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol” is based on its IUPAC name. The “2S,3S,4R” notation indicates the configuration of the chiral centers in the molecule . The numbers 2, 3, and 4 represent the carbon atoms that are chiral centers . The “S” and “R” configurations are determined by the Cahn-Ingold-Prelog priority rules .Scientific Research Applications
Structural Analysis in Marine Organisms
(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol has been identified in various marine organisms. For instance, a study on a glass sponge, Aulosaccus sp., revealed the presence of cerebrosides containing this compound. These cerebrosides are unique due to their sphingoid bases and N-acylation with straight-chain 2-hydroxy fatty acids (Santalova, Denisenko, & Dmitrenok, 2015).
Antibacterial Properties
A study on the gorgonian Pseudopterogorgia australiensis of the Indian Ocean discovered sphingosines, including variants of (2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol, exhibiting moderate antibacterial activity. This highlights its potential use in developing new antibacterial agents (Krishna et al., 2004).
Synthetic Applications
The compound's synthetic derivatives also find applications in research. For example, the total synthesis of a partially protected ceramide part of sponge cerebrosides, which includes a variant of (2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol, was achieved. This synthesis is crucial for studying the structure and function of naturally occurring cerebrosides in marine sponges (Nakashima et al., 1994).
Sphingolipid Research
The compound plays a significant role in sphingolipid research. Sphingolipids are essential components of cell membranes and have been studied for their involvement in various biological processes. The structural analysis of sphingolipids from different organisms, including those containing (2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol, provides insights into their biological functions (Gao et al., 2004).
Potential in Drug Discovery
This compound's derivatives have been explored for their potential in drug discovery, particularly in targeting specific biological pathways or diseases. For instance, its analogues have been synthesized and examined for their biological activities, such as antitumor properties, indicating its significance in medicinal chemistry (Morita et al., 1995).
Future Directions
The future research directions for “(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol” could involve exploring its potential applications in skincare products due to its role in maintaining skin health . Additionally, understanding its synthesis could open up possibilities for its production and use in various industries.
Properties
IUPAC Name |
(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYWXODIHTSI-BBWFWOEESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(CO)N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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